molecular formula C21H24N6O4 B2922269 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate

3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate

Cat. No.: B2922269
M. Wt: 424.5 g/mol
InChI Key: JXHHJYFQQYZISG-UHFFFAOYSA-N
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Description

3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate is a chemical compound known for its role as an inhibitor of adaptor associated kinase 1 (AAK1). This compound and its pharmaceutically acceptable salts and solid forms have been studied for their potential use in treating, managing, and preventing diseases and disorders mediated by AAK1 activity .

Preparation Methods

The synthesis of 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate involves multiple steps, including the formation of the oxetane ring and the coupling of various functional groups. Specific synthetic routes and reaction conditions are detailed in patents and scientific literature. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate involves the inhibition of adaptor associated kinase 1 (AAK1). By inhibiting AAK1, the compound can modulate various signaling pathways and cellular processes, potentially leading to therapeutic effects in diseases and disorders mediated by AAK1 activity .

Comparison with Similar Compounds

Similar compounds to 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate include other AAK1 inhibitors and compounds with similar structural features. These compounds may share similar mechanisms of action but can differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications .

Biological Activity

3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate (CAS Number: 1809862-74-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methyloxetane ring, a piperazine moiety, and a pyrazolo-pyrimidine scaffold. Its molecular formula is C21H24N6O3C_{21}H_{24}N_6O_3, which contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to 3-Methyloxetan have demonstrated significant biological activities, including:

  • Anticancer Activity : The compound's structure suggests potential efficacy against various cancer cell lines.
  • Mechanisms of Action : Preliminary studies suggest involvement in apoptosis and autophagy pathways.

Anticancer Activity

Recent studies have focused on the anticancer properties of related pyrazolo derivatives. For instance, compounds structurally similar to 3-Methyloxetan have shown stronger cytotoxic activity than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Case Study: Cytotoxic Effects

A notable study evaluated the effects of a pyrazolo derivative on breast cancer cells. The results indicated that at concentrations of 0.25 µM and 0.5 µM:

  • Caspase Activation : The compound increased the activation of caspases 9, 8, and 3/7, indicating a strong apoptotic effect.
  • NF-kB Suppression : It also suppressed NF-kB expression while promoting p53 and Bax pathways, which are critical for apoptosis .
CompoundCell LineIC50 (µM)Mechanism
CisplatinMCF-70.5DNA damage
Pyrazolo DerivativeMDA-MB-2310.25Apoptosis via caspase activation

The mechanisms through which 3-Methyloxetan exerts its biological effects are crucial for understanding its therapeutic potential:

  • Induction of Apoptosis :
    • The activation of caspase pathways suggests that this compound can trigger programmed cell death in cancer cells.
    • Increased levels of reactive oxygen species (ROS) have been observed, which contribute to cellular stress and apoptosis .
  • Autophagy Modulation :
    • The compound promotes autophagy by enhancing the formation of autophagosomes and the expression of beclin-1 while inhibiting mTOR signaling pathways .

Properties

IUPAC Name

(3-methyloxetan-3-yl) 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-21(13-30-14-21)31-20(28)26-10-8-25(9-11-26)17-5-7-27-18(24-17)16(12-23-27)15-4-3-6-22-19(15)29-2/h3-7,12H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHJYFQQYZISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)OC(=O)N2CCN(CC2)C3=NC4=C(C=NN4C=C3)C5=C(N=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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